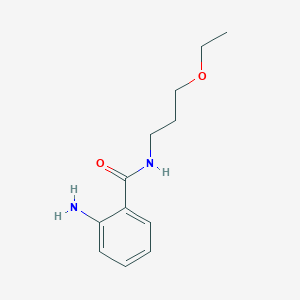

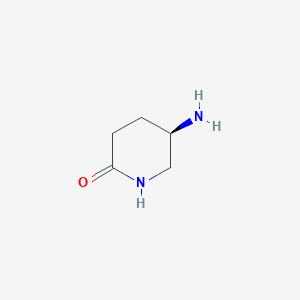

2-amino-N-(3-ethoxypropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

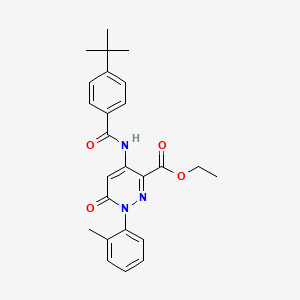

2-Amino-N-(3-ethoxypropyl)benzamide, also known as 2-AEB, is an organic compound that has been studied for its potential applications in the fields of medicine and biochemistry. It is a derivative of benzamide, a type of amide, and has an amine group as its functional group. 2-AEB is a small molecule that has been studied for its ability to interact with proteins and other molecules, as well as its potential to act as a prodrug to enhance drug delivery. This article will discuss the synthesis method of 2-AEB, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Aplicaciones Científicas De Investigación

Enzyme Inhibition : 2-amino-N-(3-ethoxypropyl)benzamide derivatives, specifically benzamides substituted in the 3-position, have been identified as potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase (Purnell & Whish, 1980).

Neuroleptic Activity : Benzamides, including 2-amino-N-(3-ethoxypropyl)benzamide derivatives, have been synthesized and studied for their neuroleptic (antipsychotic) activities. Their inhibitory effects on apomorphine-induced stereotyped behavior in rats have been explored, with certain benzamides showing significant activity (Iwanami et al., 1981).

Synthesis of Diaryloxylated Benzoic Acids : The compound is used in copper-mediated selective mono- or diaryloxylation of benzamides, which provides a straightforward method for synthesizing mono- and diaryloxylated benzoic acids (Hao et al., 2014).

Antihypertensive Activity : Derivatives of 2-amino-N-(3-ethoxypropyl)benzamide have been synthesized and evaluated for their antihypertensive activity, demonstrating potential therapeutic applications (Cassidy et al., 1992).

Antiviral Activity : A new route to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable antiavian influenza virus activity, has been described. These compounds, derived from 2-amino-N-(3-ethoxypropyl)benzamide, demonstrate significant potential in antiviral therapy (Hebishy et al., 2020).

Metabolic Effects Study : The effects of benzamide derivatives on other metabolic processes like cell viability, glucose metabolism, and DNA synthesis have been studied, providing insights into their broader biological impact (Milam & Cleaver, 1984).

Molecular Synthesis : There's research on the high-yield synthesis of certain benzamide derivatives, indicating their utility in molecular and pharmaceutical synthesis (Bobeldijk et al., 1990).

Chemical Complexation : 2-amino-N-(3-ethoxypropyl)benzamide derivatives have been used in the complexation with manganese, providing insights into their potential applications in inorganic chemistry and materials science (Mitsuhashi et al., 2016).

Magnet Design : These compounds have been utilized in the design of metalloligands for creating single-molecule and single-chain magnets, demonstrating their potential in materials science and nanotechnology (Costes et al., 2010).

Pharmacological Properties : The pharmacological properties of benzamide derivatives, such as 2-amino-N-(3-ethoxypropyl)benzamide, have been reviewed, including their use in treating various conditions and their mechanism of action (Pinder et al., 2012).

Propiedades

IUPAC Name |

2-amino-N-(3-ethoxypropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTOGYUOKHAHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3-ethoxypropyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide](/img/structure/B2737950.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2737954.png)

![1'-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2737957.png)

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B2737969.png)